tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1408076-43-6
VCID: VC2728073
InChI: InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

CAS No.: 1408076-43-6

Cat. No.: VC2728073

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate - 1408076-43-6

Specification

CAS No. 1408076-43-6
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name tert-butyl 3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3
Standard InChI Key PREBLSNLWAUDSK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2

Introduction

Chemical Structure and Properties

Structural Features

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate contains a distinctive spirocyclic system where two rings—an oxetane and a pyrrolidine—share a common spiro carbon atom at their junction. The oxetane ring contains a carbonyl group at the 3-position, making it a β-lactone-like structure. The nitrogen atom of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This structural arrangement creates a rigid three-dimensional framework that is potentially useful in medicinal chemistry as it can provide specific spatial orientations of functional groups. The compound's spirocyclic nature contributes to its conformational rigidity, potentially enhancing its binding specificity when incorporated into bioactive molecules.

The spiro junction creates a unique three-dimensional structure that distinguishes this compound from linear or simple cyclic analogs. This spatial arrangement may influence how the molecule interacts with biological targets, making it potentially valuable in the development of pharmaceuticals with specific binding requirements. The oxetane ring, a four-membered heterocycle containing oxygen, represents a strained ring system that can impart distinctive reactivity patterns, while the carbonyl group at the 3-position provides an electrophilic site for potential transformations.

Physical and Chemical Properties

The compound appears as a white powder under standard conditions, indicating its solid state at room temperature . Based on its structure, it would be expected to have limited water solubility due to its predominantly lipophilic character, though the presence of carbonyl and carbamate groups provides some potential for hydrogen bonding. The recommended storage conditions of 2-8°C suggest some sensitivity to elevated temperatures or potentially hydrolysis under ambient conditions .

Table 1: Physical and Chemical Properties of tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

PropertyValueSource
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Physical AppearanceWhite powder
Storage Conditions2-8°C
Purity (Commercial)≥97%
CAS Number1408076-43-6

The molecular structure contains four oxygen atoms and one nitrogen atom, all of which can potentially act as hydrogen bond acceptors. The carbonyl group in the oxetane ring is likely to be moderately electrophilic, potentially serving as a reaction site for nucleophilic addition. The Boc protecting group on the nitrogen atom is base-stable but acid-labile, allowing for selective deprotection under acidic conditions while maintaining stability during base-mediated transformations.

Identifiers and Nomenclature

The compound has been assigned various systematic and common names, with the IUPAC name providing the most standardized description of its structure. The compound is indexed in major chemical databases, facilitating its identification and retrieval of information by researchers.

Table 2: Chemical Identifiers for tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Identifier TypeValueSource
IUPAC Nametert-butyl 3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate
CAS Number1408076-43-6
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h4-7H2,1-3H3
InChIKeyPREBLSNLWAUDSK-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C(=O)CO2
PubChem CID72208142

The compound is also known by several synonyms, including "6-Boc-1-oxa-6-azaspiro[3.4]octane-3-one" and "6-Boc-3-oxo-1-oxa-6-azaspiro[3.4]octane," which are sometimes used in the chemical literature and commercial catalogs . It's worth noting that there may be some variability in the numbering of atoms in different naming systems, which explains why the position of the nitrogen is sometimes referred to as the 6-position and sometimes as the 7-position in different sources.

Applications and Uses

Pharmaceutical Applications

tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate serves primarily as a pharmaceutical intermediate, playing a crucial role in the synthesis of more complex molecules with potential therapeutic properties . The spirocyclic structure provides a rigid framework that can be incorporated into drug candidates to impart specific three-dimensional orientations of functional groups, potentially enhancing binding interactions with biological targets.

The presence of the Boc protecting group on the nitrogen atom indicates that this compound is designed for further synthetic elaboration, as this group can be selectively removed under acidic conditions to reveal a secondary amine. This amine could then be further functionalized through various reactions such as alkylation, acylation, or coupling with other molecular fragments to build more complex structures. The oxetane ring may also serve as a bioisostere for carbonyl groups or cyclobutane in medicinal chemistry applications, potentially improving the pharmacokinetic properties of resulting drug candidates.

Recent developments in pharmaceutical research have increasingly utilized spirocyclic compounds like tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate as scaffolds for creating diverse chemical libraries for drug discovery efforts. The unique spatial arrangement provided by the spiro center can help in exploring novel chemical space, potentially leading to compounds with improved selectivity profiles for biological targets.

Research Applications

Beyond its role as a pharmaceutical intermediate, tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate may also find applications in academic and industrial research settings. The compound can serve as a model system for studying the chemical reactivity of strained heterocycles and for investigating stereoelectronic effects in spirocyclic systems. The oxetane ring, being a relatively uncommon structural motif, presents opportunities for exploring novel transformations and developing new synthetic methodologies.

The compound's classification as a heterocyclic building block suggests its utility in diversity-oriented synthesis, where collections of structurally diverse molecules are created for biological screening . By incorporating this spirocyclic scaffold into various molecular architectures, researchers can generate compounds with novel properties and potentially discover new bioactivities.

Additionally, given its structural complexity and the presence of multiple functional groups, tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate might serve as a useful substrate for testing new catalytic systems or reaction conditions, particularly those aimed at selectively transforming one functional group in the presence of others.

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